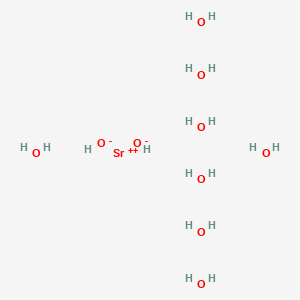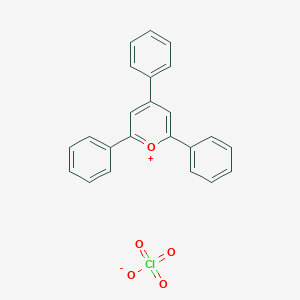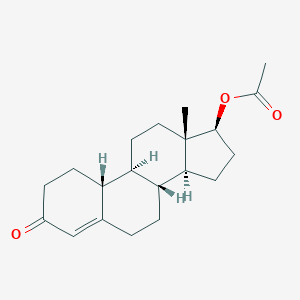
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one involves the use of trifluoronitrosomethane as a reactive enophile in ene reactions, forming various N-alkenyl-N-trifluoromethylhydroxylamines. These reactions occur through the transfer of allylic hydrogen to oxygen and bonding of olefinic carbon to nitrogen under specific conditions (Barlow, Haszeldine, & Murray, 1980). Additionally, a one-pot synthesis approach has been developed for 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane, which are key intermediates for further transformations into gem-difluoro enones or substituted fluorophenols (Lefebvre, Brigaud, & Portella*, 1998).
Molecular Structure Analysis
Structural and conformational studies of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one derivatives, such as thiazole derivatives, have been performed using various spectroscopic methods. Geometry optimization and prediction of vibrational and magnetic properties were carried out using ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations to assist in the spectroscopic analysis, providing insights into the molecular structure and its implications on reactivity (Buceta et al., 2004).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, including nucleophilic 5-endo-trig cyclizations with a nucleophilic nitrogen, oxygen, sulfur, or carbon atom. These reactions provide a versatile method for synthesizing indolines, indoles, pyrrolidines, tetrahydrofurans, and other fluorinated one-carbon units, highlighting the compound's role in expanding the toolbox for synthetic organic chemistry (Ichikawa et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of Imines and Heterocyclic Compounds :
- This compound reacts with anilines to yield imines, which are further used to synthesize various heterocyclic derivatives like 1,4-dihydropyridinium and benzodiazepine derivatives (Haas, Lieb, & Schelvis, 1997).
- It is also utilized in the synthesis of thiazole derivatives, which have been structurally and conformationally analyzed (Buceta et al., 2004).
Photosynthetic Inhibition Activity :
- The compound's reaction with aminothiocarbonyls leads to thiazole derivatives, some of which show significant inhibitory potency on photosystem II activity (Boyer et al., 2006).
Preparation and Characterization of Derivatives :
- It has been used in the synthesis of new trifluoromethyl 2-mercapto-1,3-thiadiazole derivatives and their tautomeric studies (Coyanis et al., 2002).
- Synthesis of heterocyclic compounds using derivatives of this compound has also been reported, focusing on structural and functional properties (Kobayashi, Ando, & Kumadaki, 1978).
Kinetic Studies and Isomerization Reactions :
- The rearrangement and isomerization reactions of derivatives of this compound have been studied, showing the stability of different isomers in various conditions (Tordeux et al., 2001).
Reactions with Other Chemicals :
- Investigations into its reactions with other chemicals like trifluoronitrosomethane have been conducted, showing the formation of various derivatives and adducts (Barlow, Haszeldine, & Murray, 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXASNTUMEFAWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467236 | |
| Record name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |
CAS RN |
1422-36-2 | |
| Record name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)